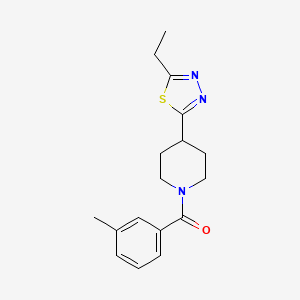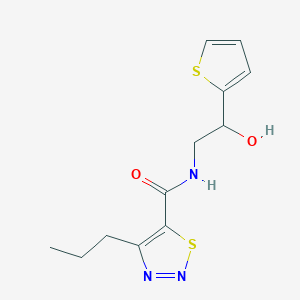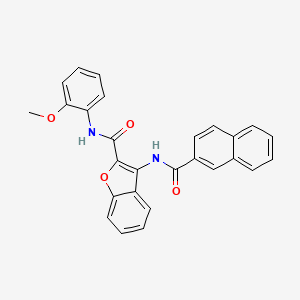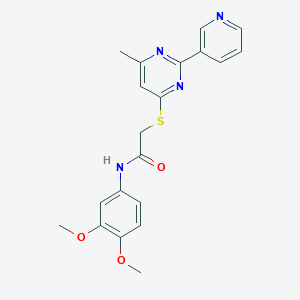
3-甲氧基-N-(4-甲基-3-(2-氧代哌啶-1-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MMOP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have various biochemical and physiological effects. In
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide:
Pharmaceutical Applications
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: has shown potential in pharmaceutical research, particularly in the development of new drugs. Its structure suggests it could be a candidate for targeting specific receptors or enzymes, making it useful in the treatment of various diseases. Research has indicated its potential in anti-inflammatory and analgesic applications due to its ability to modulate pain and inflammation pathways .
Antibacterial and Antifungal Properties
This compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various gram-positive and gram-negative bacteria, as well as certain fungal strains. This makes it a promising candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Antioxidant Activity
The antioxidant properties of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide have been explored in several studies. It has been found to effectively scavenge free radicals and chelate metal ions, which are important mechanisms in protecting cells from oxidative stress. This activity is beneficial in preventing or mitigating the effects of oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit tumor growth and proliferation. Its ability to interfere with specific signaling pathways involved in cell division and apoptosis makes it a candidate for developing new anticancer therapies. Preliminary studies have shown promising results in vitro, suggesting further exploration in vivo could be beneficial .
Neuroprotective Effects
Research has also indicated that 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide may have neuroprotective effects. It has been studied for its potential to protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments aimed at slowing the progression of these diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been a focus of research due to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Industrial Applications
Beyond its medical applications, 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has potential uses in various industrial sectors. Its chemical properties make it suitable for use in the synthesis of other complex organic compounds, which can be used in the production of pharmaceuticals, agrochemicals, and materials science .
Agricultural Applications
In agriculture, this compound could be used as a pesticide or herbicide due to its antimicrobial properties. Its ability to inhibit the growth of harmful bacteria and fungi can help protect crops from diseases, thereby improving yield and quality. Research in this area is ongoing to determine the most effective and safe applications in agricultural practices .
I hope this detailed analysis provides a comprehensive overview of the various scientific research applications of 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide. If you have any further questions or need more specific information, feel free to ask!
属性
IUPAC Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-10-16(13-18(14)22-11-4-3-8-19(22)23)21-20(24)15-6-5-7-17(12-15)25-2/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUHTDSQXGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)



![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)



![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)